1-[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid
Description
1-[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine-3-carboxylic acid core linked via a carbonyl group to a 1,3,4-thiadiazole ring. The thiadiazole moiety is substituted at position 5 with a (4-methylphenyl)aminocarbonyl group. This structure combines a rigid heterocyclic scaffold with polar and lipophilic substituents, making it a candidate for pharmacological exploration. The compound’s molecular formula is C₁₇H₂₁N₅O₄S, with a calculated molecular weight of 391.07 g/mol.
Properties
IUPAC Name |
1-[5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-10-4-6-12(7-5-10)18-13(22)14-19-20-15(26-14)16(23)21-8-2-3-11(9-21)17(24)25/h4-7,11H,2-3,8-9H2,1H3,(H,18,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPQJYDKNPAQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C(=O)N3CCCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113295 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-73-0 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds incorporating sulfonamides into 1,3,4-thiadiazole rings, similar to our compound, have been known to act as carbonic anhydrase inhibitors.
Biochemical Pathways
Given its potential role as a carbonic anhydrase inhibitor, it may affect pathways related to pH regulation and electrolyte balance.
Result of Action
As a potential carbonic anhydrase inhibitor, it may lead to changes in intracellular pH and electrolyte balance, potentially affecting a variety of cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For example, the existence of characteristic IR absorption in specific regions was indicative of a C=N group and the two strong absorption bands around specific regions respectively confirmed the presence of a sulfonyl functionality.
Biological Activity
1-[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and the results of various studies assessing its efficacy against different biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the thiadiazole ring and subsequent coupling with piperidine derivatives. The process can be summarized as follows:
- Formation of Thiadiazole : The initial step involves the reaction of appropriate amines with carbonyl compounds to form the thiadiazole ring.
- Piperidine Coupling : The thiadiazole is then coupled with piperidine derivatives through carbonylation reactions.
- Final Product Isolation : The final product is purified using recrystallization or chromatographic techniques to ensure high purity and yield.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It has been shown to modulate enzyme activity and receptor binding, particularly in relation to fatty acid amide hydrolase (FAAH), which plays a crucial role in lipid signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Studies have demonstrated that derivatives similar to this compound show effectiveness against various pathogenic microorganisms:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to strong activity |
| Escherichia coli | Moderate activity |
| Candida albicans | Moderate activity |
These findings suggest that the compound could be developed further as an antimicrobial agent.
Anti-inflammatory and Analgesic Effects
The compound has also been studied for its anti-inflammatory properties. In animal models, it has been shown to reduce pain responses associated with inflammatory conditions. For instance, in a rat model of neuropathic pain, the compound significantly decreased tactile allodynia and thermal hyperalgesia.
Case Studies
- Study on FAAH Inhibition : A study demonstrated that a structurally related compound exhibited selective inhibition of FAAH, resulting in increased levels of endogenous lipids such as anandamide. This suggests potential therapeutic applications in pain management and inflammation reduction .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects of various thiadiazole derivatives against clinical strains of bacteria and fungi. The results indicated that modifications in the side chains significantly influenced their antimicrobial potency .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 1-[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid displayed activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Properties
Thiadiazole derivatives have also been explored for their anticancer properties. In vitro studies indicated that certain modifications to the thiadiazole structure enhance cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in tumor cells makes it a candidate for further development as an anticancer agent .
Analgesic and Anti-inflammatory Effects
The piperidine moiety in the compound is known for its analgesic and anti-inflammatory effects. Research has indicated that compounds with similar structures can effectively reduce pain and inflammation in animal models, suggesting potential therapeutic applications in pain management .
Agrochemical Applications
Pesticide Development
The unique structure of this compound makes it suitable for development as a pesticide. Its efficacy against specific pests has been demonstrated in preliminary studies, indicating potential use in agricultural settings to protect crops from pest damage .
Herbicide Potential
Thiadiazole derivatives have shown herbicidal activity against various weed species. The compound's application could lead to the development of new herbicides that are effective yet environmentally friendly, reducing reliance on traditional chemical herbicides .
Materials Science Applications
Polymer Chemistry
In materials science, compounds like this compound are being investigated for their potential use in polymer synthesis. Their unique chemical properties may allow them to act as monomers or cross-linking agents in the formation of novel polymeric materials with enhanced thermal and mechanical properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated various thiadiazole derivatives | Found significant activity against Gram-positive and Gram-negative bacteria |
| Anticancer Research | Tested cytotoxic effects on cancer cell lines | Induced apoptosis in several tested lines |
| Pesticide Efficacy Trial | Assessed effectiveness against common agricultural pests | Demonstrated substantial pest control capabilities |
Comparison with Similar Compounds
The target compound is compared to structurally related molecules based on heterocyclic cores, substituents, carboxylic acid positioning, and physicochemical properties.
Structural and Functional Comparisons
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparisons
Heterocycle Impact: The 1,3,4-thiadiazole core (target compound) offers two nitrogen atoms and sulfur, enabling diverse hydrogen bonding and π-π interactions compared to 1,2,3-thiadiazole () or oxadiazole ().
Substituent Effects: The 5-(4-methylphenyl)aminocarbonyl group in the target compound introduces a urea-like motif, which may enhance target binding via hydrogen bonding. This contrasts with simpler substituents like methyl () or amino (), which lack such complexity .
Carboxylic Acid Positioning: Piperidine-3-carboxylic acid (target) vs. Ester derivatives () may act as prodrugs, improving oral bioavailability .
Physicochemical and Pharmacological Inferences
- Lipophilicity: The 4-methylphenyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to amino or ester substituents, which could enhance CNS penetration.
- Metabolic Stability : Thiadiazoles are generally resistant to oxidative metabolism, but the urea-like substituent may introduce susceptibility to hydrolysis .
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling reactions between piperidine-3-carboxylic acid and functionalized thiadiazole intermediates, akin to methods in and .
Q & A
Q. What are the established synthetic routes for this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the 1,3,4-thiadiazole core. A common approach includes:
Thiadiazole formation : Reacting 4-methylphenyl-thiosemicarbazide with a carboxylic acid derivative (e.g., 4-phenylbutyric acid) in the presence of POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole ring .
Piperidine coupling : The thiadiazole intermediate is then coupled to a piperidine-3-carboxylic acid derivative using carbodiimide reagents (e.g., EDCI/HOBt) in anhydrous acetonitrile, followed by purification via recrystallization .
Critical Parameters : Reaction temperature, solvent choice (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yields .
Q. How is the compound structurally characterized?
Methodological Answer: Characterization employs:
- 1H/13C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the 4-methylphenyl group) and carbonyl linkages (δ 165–175 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 305 [M+1]) validate the molecular weight .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values) .
Validation : Cross-referencing with X-ray crystallography data (if available) ensures stereochemical accuracy .
Q. What initial biological activities have been reported?
Methodological Answer:
- Antimicrobial Screening : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion assays. Activity correlates with thiadiazole substituents; MIC values range from 8–64 µg/mL depending on bacterial strain .
- Enzyme Inhibition : Assessed against carbonic anhydrases or proteases using fluorometric assays. IC₅₀ values are compared to known inhibitors (e.g., acetazolamide) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Catalyst Screening : Replace Pd(OAc)₂ with Pd/C or Ni catalysts to reduce side reactions in coupling steps .
- Solvent Optimization : Use tert-butanol instead of DMF to improve solubility of intermediates .
- Reaction Monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction times dynamically .
Data : Yield improvements from 45% to 71% have been reported by optimizing Pd catalyst loading and temperature gradients .
Q. How can discrepancies in reported biological activity data be resolved?
Methodological Answer:
- Reproducibility Checks : Standardize bioassay conditions (e.g., Mueller-Hinton agar for antimicrobial tests) and compound purity (>95% by HPLC) .
- Structure-Activity Validation : Compare IC₅₀/MIC values of the parent compound with analogs (e.g., replacing the 4-methylphenyl group with halogenated variants) to identify activity trends .
Case Study : Discrepancies in MIC values against P. aeruginosa (16 vs. 64 µg/mL) were traced to variations in bacterial inoculation density .
Q. What computational methods predict the compound’s target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB ID: 3IAI). Key interactions include hydrogen bonds between the thiadiazole carbonyl and Zn²⁺ in the active site .
- QSAR Modeling : Develop models using descriptors like logP and polar surface area to predict antimicrobial potency. Validation via leave-one-out cross-checking (R² > 0.85) .
Q. How to design SAR studies for structural modifications?
Methodological Answer:
- Core Modifications : Replace the piperidine ring with morpholine (increased hydrophilicity) or introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring .
- Biological Testing : Screen analogs against a panel of 10+ enzyme targets (e.g., kinases, hydrolases) to identify selectivity profiles .
Example : Substituting the 4-methylphenyl group with 4-chlorophenyl improved carbonic anhydrase inhibition (IC₅₀ from 120 nM to 45 nM) .
Q. How to assess stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC (e.g., 90% intact at pH 7.4 vs. 60% at pH 2) .
- Thermal Stability : Use DSC/TGA to determine decomposition temperatures (e.g., onset at 220°C) .
- Plasma Stability : Incubate with human plasma (37°C, 1 hour) and quantify remaining compound using LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
